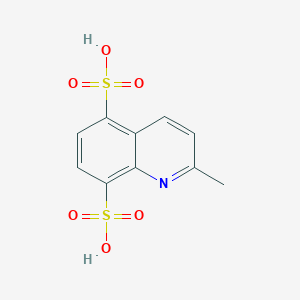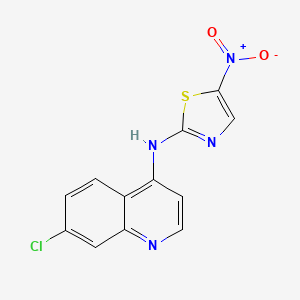
7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine is a heterocyclic compound that combines a quinoline ring with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro groups in its structure suggests that it may exhibit unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: Chlorination of the quinoline ring can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated compound.
Coupling of the Quinoline and Thiazole Rings: The final step involves coupling the quinoline and thiazole rings through a nucleophilic substitution reaction, typically using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron (Fe) and hydrochloric acid (HCl).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Reduction: Iron (Fe) and hydrochloric acid (HCl).
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed
Reduction: 7-Amino-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the thiazole ring, which is known for its biological activity, makes this compound a promising candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure allows for the design of materials with tailored functionalities.
Wirkmechanismus
The mechanism of action of 7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes, blocking receptors, or interfering with cellular pathways. The exact mechanism depends on the specific application and the biological target involved.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Receptors: It may block receptors on the surface of cells, preventing the binding of natural ligands and disrupting cellular signaling pathways.
Cellular Pathways: The compound may interfere with cellular pathways, leading to the inhibition of cell growth or the induction of cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloroquinoline: A simpler compound with a similar quinoline structure but lacking the thiazole ring.
5-Nitrothiazole: A compound with a similar thiazole ring but lacking the quinoline structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness
7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine is unique due to the combination of the quinoline and thiazole rings, along with the presence of both chloro and nitro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
92609-19-3 |
|---|---|
Molekularformel |
C12H7ClN4O2S |
Molekulargewicht |
306.73 g/mol |
IUPAC-Name |
N-(7-chloroquinolin-4-yl)-5-nitro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H7ClN4O2S/c13-7-1-2-8-9(3-4-14-10(8)5-7)16-12-15-6-11(20-12)17(18)19/h1-6H,(H,14,15,16) |
InChI-Schlüssel |
MERHMDZFXHBLQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NC3=NC=C(S3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
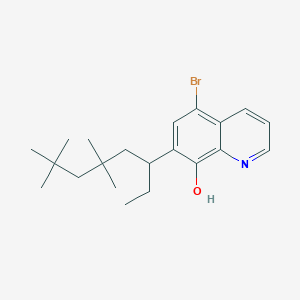


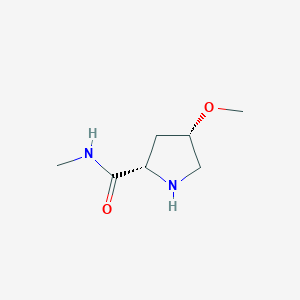
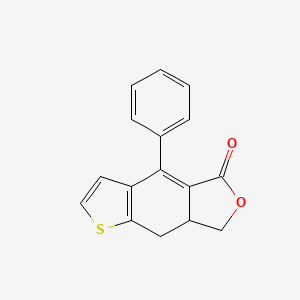

![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)
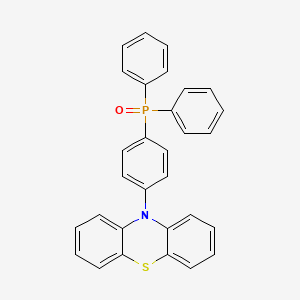
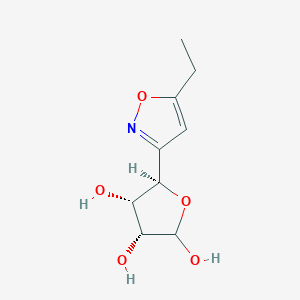
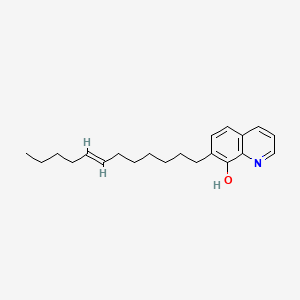
![(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline](/img/structure/B12885391.png)

